An In-depth Technical Guide to Mercaptoacetate: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Mercaptoacetate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptoacetate, systematically known as 2-sulfanylacetic acid and commonly referred to as thioglycolic acid (TGA), is an organic compound bearing both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1][2] This bifunctionality makes it a versatile chemical reagent with a wide range of applications in various scientific and industrial fields, including cosmetics, polymer chemistry, and importantly, in drug development and biomedical research.[3][4] Its ability to cleave disulfide bonds is a particularly noteworthy property that underpins many of its uses.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of mercaptoacetate, with a focus on its relevance to researchers and professionals in the life sciences.
Chemical Structure and Identification
Mercaptoacetate is a simple yet reactive molecule. The presence of both a nucleophilic thiol group and an acidic carboxyl group dictates its chemical behavior.
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IUPAC Name: 2-Sulfanylacetic acid[1]
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Synonyms: Mercaptoacetic acid (MAA), Thioglycolic acid (TGA), 2-Mercaptoacetic acid[1][7]
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CAS Number: 68-11-1[1]
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Molecular Formula: C₂H₄O₂S[8]
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Molecular Weight: 92.12 g/mol [8]
// Atom nodes S [label="S", shape=circle, fillcolor="#FBBC05", fontcolor="#202124", pos="0,1!"]; H1 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,1.5!"]; C1 [label="C", shape=circle, fillcolor="#5F6368", pos="1,0!"]; H2 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="0.5,-0.8!"]; H3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-0.8!"]; C2 [label="C", shape=circle, fillcolor="#5F6368", pos="2,1!"]; O1 [label="O", shape=doublecircle, fillcolor="#EA4335", pos="2,2!"]; O2 [label="O", shape=circle, fillcolor="#EA4335", pos="3,0.5!"]; H4 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="3.5,0!"];
// Bonds S -- H1; S -- C1; C1 -- H2; C1 -- H3; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- H4; } Caption: Chemical structure of mercaptoacetate (thioglycolic acid).
Physicochemical Properties
The physical and chemical properties of mercaptoacetate are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [9] |
| Odor | Strong, disagreeable, characteristic of mercaptans | [8][9] |
| Molecular Weight | 92.12 g/mol | [8][10] |
| Density | 1.325 g/cm³ at 20 °C | [8][10] |
| Melting Point | -16.5 °C | [9][11] |
| Boiling Point | 120 °C at 20 mmHg | [9] |
| Solubility | Miscible with water, ethanol, ether, chloroform, and benzene | [9][11] |
| Refractive Index | n20/D 1.505 | [3][10] |
Chemical Properties
| Property | Value | Reference(s) |
| pKa (Carboxylic Acid) | 3.55 - 3.83 | [1] |
| pKa (Thiol) | 9.3 - 10.5 | [1][9] |
| Flash Point | 130 °C (closed cup) | [10] |
| Autoignition Temperature | 662 °F (350 °C) | [10] |
| Stability | Readily oxidized by air | [6] |
Key Reactions and Mechanisms
The reactivity of mercaptoacetate is dominated by its two functional groups. The thiol group is a potent nucleophile and reducing agent, while the carboxylic acid group can undergo typical acid reactions.
Disulfide Bond Cleavage
One of the most significant reactions of mercaptoacetate is the reductive cleavage of disulfide bonds (S-S) to form two thiol groups (-SH). This reaction is central to its application in proteomics and in the cosmetic industry for hair perming and depilatories.[5][6] The thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in a nucleophilic substitution reaction.
// Reactants R1_S_S_R2 [label="R1-S-S-R2 (Disulfide)"]; Two_HS_CH2_COOH [label="+ 2 HS-CH₂-COOH (Mercaptoacetate)"];
// Products Two_R1_SH [label="2 R1-SH (Thiols)"]; COOH_CH2_S_S_CH2_COOH [label="+ HOOC-CH₂-S-S-CH₂-COOH (Dithiodiglycolic acid)"];
// Reaction Pathway R1_S_S_R2 -> Two_R1_SH [label="Reduction"]; Two_HS_CH2_COOH -> COOH_CH2_S_S_CH2_COOH [label="Oxidation"]; } Caption: Reductive cleavage of a disulfide bond by mercaptoacetate.
Applications in Research and Drug Development
Mercaptoacetate and its derivatives have several important applications in scientific research and the pharmaceutical industry.
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Proteomics: It is used for the reductive cleavage of disulfide bonds in proteins prior to enzymatic digestion and mass spectrometry analysis in peptide mapping and proteomics workflows.[12] This process unfolds the protein, making it more accessible to proteases.
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Drug Formulation: Mercaptoacetate can be used as a stabilizer and antioxidant in pharmaceutical preparations, enhancing the stability and shelf-life of the active drug.[13]
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Chemical Synthesis: It serves as a building block in the synthesis of various pharmaceutical intermediates and other organic molecules.[13][14]
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Bacteriology: Sodium thioglycolate is a key component of thioglycolate broth, a medium used for the cultivation of anaerobic and microaerophilic bacteria.[11]
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Metal Chelation: The thiol and carboxylate groups can chelate metal ions, which has been utilized for the detection of metals like iron, molybdenum, silver, and tin.[3]
Experimental Protocols
Preparation of Thioglycollate Broth
This protocol describes the preparation of a standard thioglycolate broth for the cultivation of anaerobic and microaerophilic bacteria.
Materials:
-
Pancreatic digest of casein: 15.0 g
-
Yeast Extract: 5.0 g
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Dextrose: 5.5 g
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Sodium Chloride (NaCl): 2.5 g
-
L-Cystine: 0.5 g
-
Sodium Thioglycollate: 0.5 g
-
Resazurin: 0.001 g (optional, as an oxygen indicator)
-
Agar: 0.75 g (optional, to reduce oxygen diffusion)
-
Distilled Water: 1 L
Procedure:
-
Suspend 29.8 g of the powdered medium in 1 liter of distilled water.[3]
-
Heat the mixture to boiling with constant agitation to ensure complete dissolution.[9]
-
Dispense the medium into appropriate containers, such as test tubes or bottles.
-
Allow the medium to cool to room temperature before use. The medium should be freshly prepared or boiled and cooled just before use to minimize dissolved oxygen.[8]
-
Inoculate the broth aseptically. For anaerobic culture, it is important to introduce the inoculum to the bottom of the tube.[5]
-
Incubate at the appropriate temperature for the microorganism being cultured (typically 35-37°C).[5]
Reductive Cleavage and Alkylation of Proteins for Proteomic Analysis
This protocol outlines a general workflow for the reduction and alkylation of disulfide bonds in proteins, a critical step in sample preparation for mass spectrometry-based proteomics.
// Workflow Steps Start [label="Protein Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Denaturation [label="Denaturation\n(e.g., Urea, Guanidine HCl)"]; Reduction [label="Reduction\n(e.g., DTT, TCEP, or Mercaptoacetic Acid)"]; Alkylation [label="Alkylation\n(e.g., Iodoacetamide, Iodoacetic Acid)"]; Digestion [label="Enzymatic Digestion\n(e.g., Trypsin)"]; LC_MS [label="LC-MS/MS Analysis"]; Data_Analysis [label="Data Analysis"]; End [label="Protein Identification & Quantification", shape=ellipse, fillcolor="#34A853"];
// Workflow Path Start -> Denaturation; Denaturation -> Reduction; Reduction -> Alkylation; Alkylation -> Digestion; Digestion -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> End; } Caption: Workflow for protein reduction, alkylation, and analysis.
Materials:
-
Protein sample
-
Denaturing agent (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)
-
Reducing agent (e.g., Dithiothreitol (B142953) (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Mercaptoacetic Acid)
-
Alkylating agent (e.g., Iodoacetamide (IAA) or Iodoacetic Acid)
-
Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
Proteolytic enzyme (e.g., Trypsin)
-
Quenching reagent (e.g., DTT)
Procedure:
-
Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate) to unfold the protein and expose the disulfide bonds.
-
Reduction: Add the reducing agent to a final concentration sufficient to cleave the disulfide bonds (e.g., 10 mM DTT). Incubate at an appropriate temperature (e.g., 56°C for 30 minutes).[8] When using mercaptoacetic acid, the conditions may need to be optimized.
-
Alkylation: After cooling the sample to room temperature, add the alkylating agent in the dark to cap the newly formed free thiols and prevent them from reforming disulfide bonds (e.g., 55 mM Iodoacetamide). Incubate at room temperature in the dark for 30-45 minutes.[5]
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Quenching: Quench the alkylation reaction by adding a small amount of reducing agent (e.g., DTT).
-
Buffer Exchange/Dilution: Dilute the sample with buffer to reduce the concentration of the denaturant to a level that is compatible with the activity of the proteolytic enzyme (e.g., < 1 M Urea for Trypsin).
-
Enzymatic Digestion: Add the proteolytic enzyme (e.g., Trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C).
-
Sample Cleanup: Stop the digestion by acidification (e.g., with formic acid) and desalt the peptide mixture using a C18 solid-phase extraction cartridge before analysis by mass spectrometry.
Safety and Handling
Mercaptoacetic acid is a corrosive and toxic substance.[9] It has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is readily oxidized by air and should be stored in a tightly sealed container in a cool, dark place.[3][6]
Conclusion
Mercaptoacetate is a functionally diverse molecule with significant utility in research, particularly in the fields of proteomics and drug development. Its defining characteristic, the ability to reductively cleave disulfide bonds, makes it an indispensable tool for protein characterization. A thorough understanding of its chemical properties, reactivity, and appropriate handling is essential for its effective and safe use in the laboratory. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 2. US7101968B2 - One-step reduction and alkylation of proteins - Google Patents [patents.google.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. biocompare.com [biocompare.com]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 8. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 9. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 10. sciex.com [sciex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lcms.cz [lcms.cz]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
